molecular formula C16H17NO4S B2895798 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1062038-11-2

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No. B2895798
CAS RN: 1062038-11-2
M. Wt: 319.38
InChI Key: IPZWJAPYYAVXGS-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Solid-Phase Synthesis

The application of similar compounds in solid-phase synthesis is illustrated by the development of polymer-supported benzylamides for the synthesis of C-terminal peptide amides. This methodology utilizes acid-labile anchoring linkages to enable the efficient and mild conditions synthesis of peptides, demonstrating the compound's utility in peptide synthesis and drug development (Albericio & Bárány, 2009).

Allosteric Enhancement

In the realm of receptor biology, derivatives of 2-aminothiophenes have been explored as allosteric enhancers at the A(1) adenosine receptor, showcasing the compound's potential in modulating receptor activity for therapeutic purposes (Luetjens et al., 2003).

Mixed-Valence Chemistry

The compound's versatility extends to mixed-valence chemistry, where dinuclear (V(IV)V(V)) oxophenoxovanadates incorporating similar ligands have been synthesized. These entities have applications in catalysis and materials science, reflecting the compound's role in advancing inorganic chemistry (Mondal et al., 2005).

Heterocyclic Compound Synthesis

Furthermore, the compound and its derivatives have been employed in the synthesis of novel heterocyclic compounds. This includes the creation of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, highlighting its application in organic synthesis and the development of new pharmaceuticals and materials (Shimizu et al., 2009).

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-7-14(22-11)16(19)21-10-15(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZWJAPYYAVXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

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